![molecular formula C20H27BrN2O6 B3161144 Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)- CAS No. 868565-55-3](/img/structure/B3161144.png)

Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-

説明

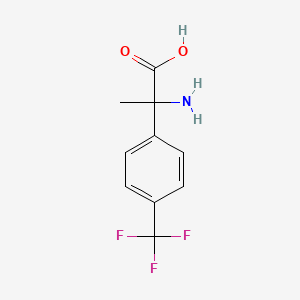

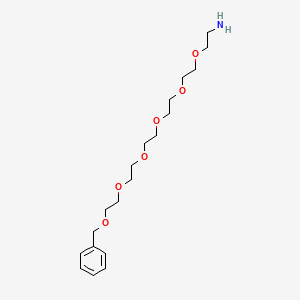

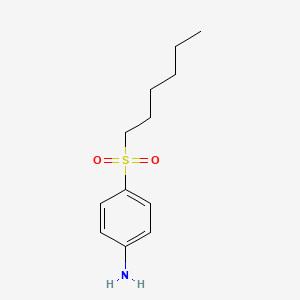

The compound “Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-” is a complex organic molecule. It contains several functional groups, including an ester, two amide groups, and a bromo group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The presence of the bromo group on the pentanoic acid backbone, the two amide groups, and the ester group all contribute to the complexity of the molecule .Chemical Reactions Analysis

Again, while specific information on the chemical reactions involving this compound is not available, we can infer some potential reactions based on its structure. For example, the bromo group might be susceptible to nucleophilic substitution reactions, and the amide and ester groups could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could impact its solubility in different solvents. The bromo group could potentially make the compound denser than similar compounds without a halogen .科学的研究の応用

Synthesis and Structural Analysis

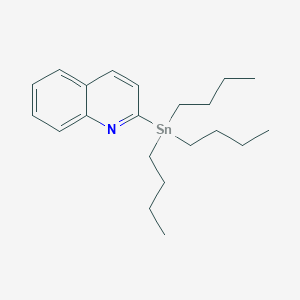

- Research includes the development of IR-detectable metal–carbonyl tracers for amino functions through the synthesis of W(CO)5 complexes. These complexes exhibit sharp, intense absorption bands and are stabilized by a network of hydrogen bonds, indicating their utility in labeling amino acids and studying redox transformations (Kowalski et al., 2009).

- The stereoselective synthesis of γ-fluorinated α-amino acids showcases the utility of certain precursors in generating compounds with potential biological activities. These syntheses involve low-temperature reactions and highlight the impact of structural variations on reactivity and selectivity (Laue et al., 2000).

Chemical Reactions and Derivatives

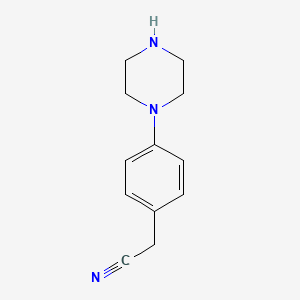

- Novel approaches to functionalizing polystyrenes with tri-n-butyltin carboxylates involve synthesizing esters of ω-(para styryl)alkanoic acids, leading to copolymers with potential applications in materials science (Dalil et al., 2000).

- The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid through esterification and bromination processes illustrates a method for creating bioactive compounds, demonstrating the importance of synthetic pathways in medicinal chemistry (Yuan, 2006).

Potential Biological Activities

- A study on the design, synthesis, and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters explores compounds' cytotoxic effects against cancer cell lines. Such research highlights the ongoing search for new chemotherapeutic agents and the role of specific structural motifs in determining biological activity (Liu et al., 2006).

特性

IUPAC Name |

tert-butyl (3S)-5-bromo-4-oxo-3-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BrN2O6/c1-13(22-19(27)28-12-14-8-6-5-7-9-14)18(26)23-15(16(24)11-21)10-17(25)29-20(2,3)4/h5-9,13,15H,10-12H2,1-4H3,(H,22,27)(H,23,26)/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKGJSJIMAFPCP-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)

![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)